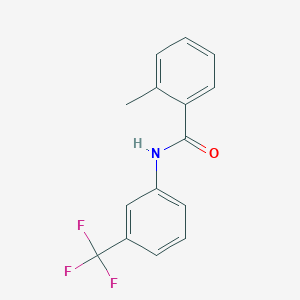

3'-Trifluoromethyl-o-toluanilide

Descripción general

Descripción

3'-Trifluoromethyl-o-toluanilide is a compound that is likely to contain a trifluoromethyl group attached to an o-toluanilide framework. While the specific papers provided do not directly discuss 3'-Trifluoromethyl-o-toluanilide, they do provide insights into the chemistry of related trifluoromethyl compounds and anilines, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of compounds related to 3'-Trifluoromethyl-o-toluanilide can involve regioselective preparation techniques as described in the paper on the preparation of 3-alkoxy-4,5-difluoroanilines. This process uses sodium hydroxide and a crown ether in refluxing toluene, which could potentially be adapted for the synthesis of 3'-Trifluoromethyl-o-toluanilide by introducing a trifluoromethyl group in a similar regioselective fashion .

Molecular Structure Analysis

The molecular structure of 3'-Trifluoromethyl-o-toluanilide would be influenced by the presence of the trifluoromethyl group, which is known to be electron-withdrawing. This can affect the electronic structure and reactivity of the molecule. For instance, the study on the 3-(trifluoromethyl)indenyl cation shows how the trifluoromethyl group can influence the stability and reactivity of a molecule, suggesting that similar effects might be observed in 3'-Trifluoromethyl-o-toluanilide .

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds can be quite distinct due to the electron-withdrawing nature of the trifluoromethyl group. For example, the solvolysis of a trifluoromethyl-indenyl tosylate demonstrates complex reaction kinetics and isomerization behavior, which could be relevant when considering the chemical reactions of 3'-Trifluoromethyl-o-toluanilide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Trifluoromethyl-o-toluanilide can be speculated based on related compounds. For example, the study on 3,5-Difluoroaniline provides detailed insights into the spectroscopic analysis and molecular properties such as dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding the behavior of fluorinated anilines and could be extrapolated to 3'-Trifluoromethyl-o-toluanilide .

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

- Field : Applied Sciences

- Application : 3’-Trifluoromethyl-o-toluanilide is used in the synthesis of diaryl-substituted anthracene derivatives for blue organic light-emitting diodes .

- Method : The compounds synthesized possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

- Results : The electroluminescent (EL) emission maximum of the devices was exhibited at 488 nm and 512 nm. Among them, one of the devices displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%) .

Redox Potentials

- Field : Physical Chemistry

- Application : 3’-Trifluoromethyl-o-toluanilide is used in the study of redox potentials of trifluoromethyl-containing compounds .

- Method : The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .

- Results : The results of this study provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Safety And Hazards

Propiedades

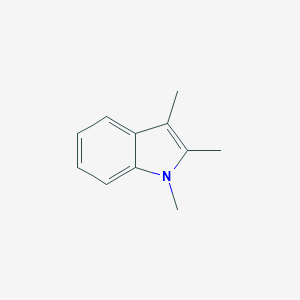

IUPAC Name |

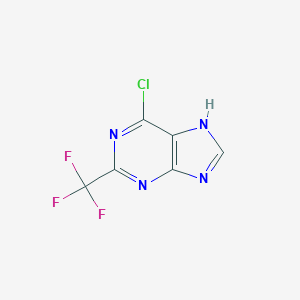

2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c1-10-5-2-3-8-13(10)14(20)19-12-7-4-6-11(9-12)15(16,17)18/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBKPVJBSIXIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173003 | |

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethyl-o-toluanilide | |

CAS RN |

1939-22-6 | |

| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Tolu-m-toluidide, alpha',alpha',alpha'-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)

![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)